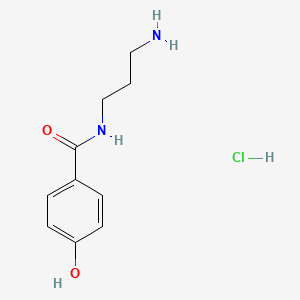

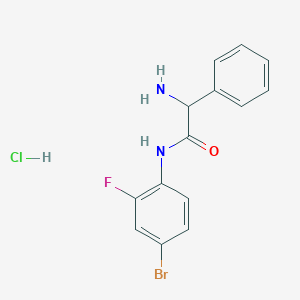

N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride

説明

“N-(3-Aminopropyl)methacrylamide Hydrochloride” is an aminoalkyl methacrylamide . It has a primary amine that provides attractive features such as pH-responsiveness, affinity for anionic drugs, and conjugation for a variety of chemical structures .

Synthesis Analysis

The synthesis of “N-(3-Aminopropyl)methacrylamide Hydrochloride” can be achieved by adding 1,3-diaminopropane to 1,3-diaminopropane dihydrogen chloride solution and further mixing the solution with methacrylic anhydride and hydroquinone . A series of polyampholytes was prepared by free radical batch-copolymerization of N-(3-aminopropyl)methacrylamide hydrochloride (APM) and acrylic acid (AA) .

Molecular Structure Analysis

The molecular formula of “N-(3-Aminopropyl)methacrylamide Hydrochloride” is C7H14N2O.HCl, and its molecular weight is 178.66 .

Chemical Reactions Analysis

“N-(3-Aminopropyl)methacrylamide Hydrochloride” can be used in the preparation of copolymers and cross-linked miscellas for gene delivery, drug delivery, and diagnostics applications .

Physical And Chemical Properties Analysis

“N-(3-Aminopropyl)methacrylamide Hydrochloride” is a solid at 20°C. It should be stored at 0-10°C under inert gas. It is air sensitive, hygroscopic, and heat sensitive .

科学的研究の応用

Molecular Refraction and Polarizability

Research involving similar compounds, such as 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, has focused on physical chemistry aspects like molar refraction and polarizability. These studies provide insights into the interaction of molecules with light and their electronic properties, which are crucial for understanding drug behavior in different environments (Sawale et al., 2016).

Molecular Structure and Intermolecular Interactions

Another area of interest is the molecular structure and intermolecular interactions of compounds like N-3-hydroxyphenyl-4-methoxybenzamide. Research in this field utilizes techniques like X-ray diffraction and DFT calculations to understand the geometry and electronic structure of molecules, which is essential for drug design and material science (Karabulut et al., 2014).

Reductive Chemistry in Drug Development

Studies on the reductive chemistry of compounds like 5-[N,N-Bis(2-chloroethyl)amino]-2,4-dinitrobenzamide highlight the importance of understanding the chemical reactivity of potential therapeutic agents, especially in creating drugs that target hypoxic tumor cells through selective toxicity (Palmer et al., 1995).

Inhibition of Poly(ADP-ribose) Synthetase

The role of poly(ADP-ribose) synthetase in DNA repair has been explored through inhibitors like 3-aminobenzamide. Such research is crucial for understanding cellular responses to DNA damage and the development of therapeutic strategies for cancer and other diseases involving DNA repair mechanisms (Cleaver et al., 1985).

Biosensor Development

The creation of biosensors using compounds like N-(4-hydroxyphenyl)-3,5-dinitrobenzamide for the determination of biomolecules such as glutathione and piroxicam illustrates the application of these chemicals in analytical chemistry and diagnostics (Karimi-Maleh et al., 2014).

将来の方向性

特性

IUPAC Name |

N-(3-aminopropyl)-4-hydroxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2.ClH/c11-6-1-7-12-10(14)8-2-4-9(13)5-3-8;/h2-5,13H,1,6-7,11H2,(H,12,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZDODLVYISWSGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminopropyl)-4-hydroxybenzamide hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1520711.png)

![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B1520716.png)

![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)

![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)

![1-[2-(Pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1520728.png)

![5-Methyl-5-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidine-2,4-dione](/img/structure/B1520729.png)

![2-amino-N-[4-(1H-pyrazol-1-yl)phenyl]acetamide hydrochloride](/img/structure/B1520731.png)